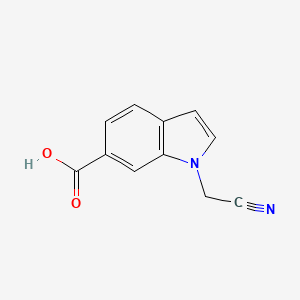

1-(Cyanomethyl)-1H-indole-6-carboxylic acid

説明

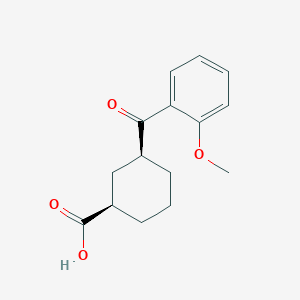

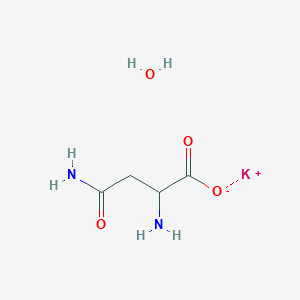

1-(Cyanomethyl)-1H-indole-6-carboxylic acid, also known as 6-cyanomethylindole-6-carboxylic acid (CMICA), is an organic compound belonging to the indole family. It is a derivative of indole, a naturally occurring component of many plant and animal products. CMICA is a versatile compound with a broad range of applications in the fields of organic synthesis, medicinal chemistry, and biochemistry. It is an important intermediate in the synthesis of a variety of pharmaceutical drugs, and is also used as a reagent in the preparation of a variety of organic compounds.

科学的研究の応用

Novel Synthesis Methods

One-pot Cyclization for N-acyl Indolines : A novel approach involves one-pot cyclization of 2-aminophenethyl alcohols with carboxylic acids to create N-acyl indolines efficiently. This method provides scalable, low-cost access to biologically significant indolines, which can be further oxidized to indoles and oxindoles (Zengxue Wang et al., 2007).

Fluorescent Diarylindoles via Palladium-catalyzed Arylations : 1-Substituted 1H-indole-2-carboxylic acids undergo diarylation with aryl bromides in the presence of a palladium catalyst, producing fluorescent 2,3-diarylindoles. This method offers an efficient way to create high-efficiency blue emitters (M. Miyasaka et al., 2009).

Biochemical Applications

Small Molecule Regulation of Protein Conformation : The binding of indole carboxylic acid derivatives in the flap site of HIV protease indicates their potential in influencing protein conformation. This interaction suggests the possibility of designing small molecules for targeting protein functions (T. Tiefenbrunn et al., 2013).

Synthetic Organic Reactions in High-Temperature Aqueous Media

High-Temperature Aqueous Media for Organic Synthesis : Research explores the use of high-temperature water for various synthetic organic reactions, including the decarboxylation of indole-2-carboxylic acid. This method highlights the potential of aqueous media in creating environmentally friendly and efficient synthetic pathways (Jingyi An et al., 1997).

Chemical Reactivity and Binding Analysis

Nucleophilic Reactivities of Indoles : Studies on the coupling kinetics of indoles with various electrophiles in acetonitrile and dichloromethane provide insights into the nucleophilic reactivities of these compounds. Such research is fundamental for developing new synthetic methods involving indoles (S. Lakhdar et al., 2006).

Indole-based Hybrid Oxadiazole Scaffolds : The synthesis and evaluation of indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides demonstrate potent urease inhibitory activity. This research contributes to the development of novel therapeutic agents (M. Nazir et al., 2018).

作用機序

Target of Action

It is known that cyanomethyl compounds often interact with various enzymes and receptors in the body

Mode of Action

Cyanomethyl compounds are known to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling, which is a widely applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions .

Biochemical Pathways

It is known that cyanomethyl compounds can participate in various biochemical reactions, potentially affecting multiple pathways

Pharmacokinetics

Computational assays of similar cyanomethyl vinyl ether derivatives have predicted favorable adme properties . These properties are crucial for determining the compound’s bioavailability and its overall effect on the body .

Result of Action

For example, some cyanomethyl vinyl ether derivatives have shown significant antiproliferative activity in certain cancer cell lines .

Action Environment

The action of 1-(Cyanomethyl)-1H-indole-6-carboxylic acid can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other compounds or enzymes that can interact with 1-(Cyanomethyl)-1H-indole-6-carboxylic acid. The stability and efficacy of the compound can be affected by these factors .

特性

IUPAC Name |

1-(cyanomethyl)indole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O2/c12-4-6-13-5-3-8-1-2-9(11(14)15)7-10(8)13/h1-3,5,7H,6H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOZVCQVCRNSXNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC#N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201262241 | |

| Record name | 1-(Cyanomethyl)-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(Cyanomethyl)-1H-indole-6-carboxylic acid | |

CAS RN |

885266-70-6 | |

| Record name | 1-(Cyanomethyl)-1H-indole-6-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885266-70-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Cyanomethyl)-1H-indole-6-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201262241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

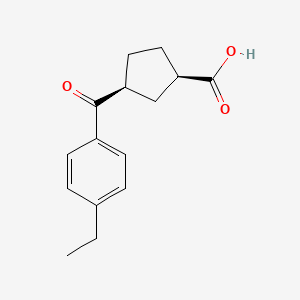

![cis-3-[2-(3-Iodophenyl)-2-oxoethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648109.png)

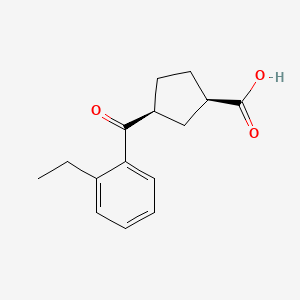

![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B1648110.png)

![4-[(4-Fluoro-2-methylphenoxy)methyl]piperidine](/img/structure/B1648147.png)